molecular formula C20H18ClN3O3S B3677053 N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B3677053
M. Wt: 415.9 g/mol
InChI Key: GKNVGQAPIOBJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as CMPD101, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using a specific method and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

CMPD101 works by inhibiting the activity of specific enzymes, which are involved in various biological processes. It has been shown to be a potent inhibitor of these enzymes and has been used as a tool for studying their role in various biological processes.
Biochemical and Physiological Effects:
CMPD101 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied for its potential use in the treatment of cancer. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CMPD101 has several advantages and limitations for lab experiments. One of the main advantages is its potency as an enzyme inhibitor, which makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one of the limitations is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on CMPD101. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the study of the potential use of CMPD101 in combination with other drugs for the treatment of certain diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMPD101 and its potential use in various research applications.
Conclusion:
CMPD101 is a chemical compound that has shown promising results in its use as a tool for studying the role of specific enzymes in various biological processes. It has also been studied for its potential use in the treatment of certain diseases such as cancer and inflammation. While it has several advantages and limitations for lab experiments, there are several future directions for research on CMPD101 that hold great promise for its use in various research applications.

Scientific Research Applications

CMPD101 has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of certain enzymes and has been used as a tool for studying the role of these enzymes in various biological processes. It has also been studied for its potential use in the treatment of certain diseases such as cancer and inflammation.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-15-9-10-17(12-19(15)21)24(28(26,27)18-7-3-2-4-8-18)14-20(25)23-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVGQAPIOBJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.